1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea
Overview
Description
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The compound’s structure includes a butan-2-yl group attached to one of the phenyl rings and a methylsulfanyl group attached to the other phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates. One common method is as follows:
Starting Materials: 4-(Butan-2-yl)aniline and 3-(Methylsulfanyl)phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The aniline derivative is added to the isocyanate in a stoichiometric ratio, and the mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired urea compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized ureas.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea depends on its interaction with molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea can be compared with other similar compounds, such as:
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-phenylurea: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylamino)phenyl]urea: Contains a methylamino group instead of a methylsulfanyl group, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-5-14(2)16-9-11-17(12-10-16)15(3)21-20(23)22-18-7-6-8-19(13-18)24-4/h6-15H,5H2,1-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHKLVGGFASDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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